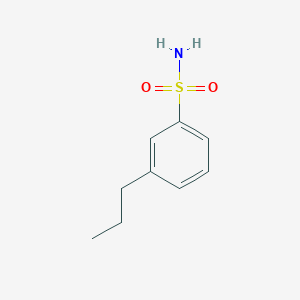

3-Propylbenzenesulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRAWPBGQJUEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593003 | |

| Record name | 3-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196107-64-9 | |

| Record name | 3-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Propylbenzenesulfonamide (CAS 196107-64-9)

Structure-Activity Probe for Carbonic Anhydrase Isoform Selectivity [1][2][3][4]

Executive Summary

3-Propylbenzenesulfonamide (CAS 196107-64-9) is a meta-substituted aromatic sulfonamide primarily utilized as a fragment-based lead in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors.[1][2][4] Unlike its para-substituted analogs (classic sulfanilamides), the meta-positioning of the propyl chain alters the vector of the hydrophobic interaction within the enzyme active site.[1] This structural nuance makes it a critical tool for probing the "hydrophobic wall" of human CA isoforms (hCA I, II, IX, and XII), offering a pathway to reduce off-target cytosolic inhibition while targeting membrane-bound, tumor-associated isoforms.

This guide synthesizes the physicochemical profile, regioselective synthesis, and mechanistic utility of 3-propylbenzenesulfonamide, designed for medicinal chemists and structural biologists.

Physicochemical Profile

The meta-propyl substitution imparts specific lipophilic characteristics that distinguish this compound from the more polar benzenesulfonamide core.[1]

Table 1: Chemical & Physical Properties

| Property | Value/Description | Context/Significance |

| CAS Number | 196107-64-9 | Unique Identifier |

| IUPAC Name | 3-Propylbenzenesulfonamide | Meta-substitution pattern |

| Molecular Formula | C₉H₁₃NO₂S | MW: 199.27 g/mol |

| Physical State | Solid (Crystalline) | Stable at room temperature |

| Melting Point | 56–57 °C [1] | Low MP suggests weak lattice energy; easy to solvate.[1] |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires organic co-solvent for bioassays. |

| pKa (Sulfonamide) | ~10.0 (Predicted) | Acts as a weak acid; deprotonates to coordinate Zn²⁺.[1] |

| LogP | ~1.8–2.1 (Predicted) | Propyl chain increases lipophilicity, aiding membrane permeability.[1] |

| H-Bond Donors | 1 (-NH₂) | Critical for Thr199 interaction in CA active site.[1] |

Synthesis Strategy: The Regioselective Approach

Expert Insight: Direct chlorosulfonation of propylbenzene is not recommended for isolating the meta-isomer.[1] The propyl group is an ortho/para director, leading to a complex mixture where the meta-isomer is a minor impurity (<1%).

The "Scientist's Choice" Protocol: To ensure high isomeric purity, the Sandmeyer Reaction starting from 3-propylaniline is the gold standard. This pathway guarantees the sulfonamide group is installed exactly at the meta position.

Protocol: Sandmeyer Conversion of 3-Propylaniline

Precursors: 3-Propylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂).

-

Diazotization:

-

Dissolve 3-propylaniline (1 eq) in 6M HCl at 0°C.

-

Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.

-

Checkpoint: The solution must remain clear. Turbidity indicates instability of the diazonium salt.

-

-

Sulfonylation (The Meerwein Modification):

-

Prepare a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (catalytic, 0.2 eq).

-

Pour the cold diazonium salt solution into the SO₂/CuCl₂ mixture.

-

Observation: Vigorous evolution of N₂ gas indicates the displacement of the diazo group by the sulfonyl chloride radical.

-

Isolate 3-propylbenzenesulfonyl chloride via extraction (DCM).[1]

-

-

Amidation:

-

Treat the sulfonyl chloride intermediate with aqueous ammonia (NH₄OH) or anhydrous ammonia in THF.

-

Purification: Recrystallize from Ethanol/Water to yield pure 3-propylbenzenesulfonamide .[1]

-

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis pathway via the Sandmeyer reaction, avoiding ortho/para contamination.

Mechanistic Pharmacology: Carbonic Anhydrase Inhibition

The primary utility of 3-propylbenzenesulfonamide lies in its ability to inhibit Carbonic Anhydrases (CAs).[1] The sulfonamide moiety acts as a Zinc Binding Group (ZBG) , while the propyl tail probes the active site architecture.

Mechanism of Action[1]

-

Zinc Coordination: The sulfonamide nitrogen (in its deprotonated anion form, -SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the bottom of the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

-

Hydrogen Bonding: The sulfonamide oxygen and hydrogen atoms form a hydrogen bond network with the backbone of Thr199 and Glu106 , anchoring the inhibitor.

-

Hydrophobic Interaction (The "Tail" Effect):

-

The CA active site is a conical cavity with a hydrophilic half and a hydrophobic half.

-

The 3-propyl group is positioned to interact with the hydrophobic wall (residues Val121, Leu198, Phe131).

-

Selectivity Driver: The meta-orientation directs the tail differently than the para-orientation.[1] This vector is often more favorable for the narrower pockets of tumor-associated isoforms (hCA IX/XII) compared to the ubiquitous cytosolic isoforms (hCA I/II).[1]

-

Visualization: Pharmacophore Interaction

Figure 2: Molecular interaction diagram showing the Zinc coordination and the hydrophobic probing of the 3-propyl tail.[1]

Safety & Handling Protocols

While specific toxicological data for CAS 196107-64-9 is limited, it should be handled with the universal precautions applicable to benzenesulfonamides.[1]

-

Hazard Classification:

-

Skin/Eye Irritant: Sulfonamides are known sensitizers.

-

Respiratory Irritant: Avoid inhalation of dust.

-

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

Fume hood for all synthesis steps (especially involving SO₂ and ammonia).

-

-

Storage:

-

Store in a cool, dry place (2–8°C recommended for long-term library storage).[1]

-

Keep away from strong oxidizing agents and strong bases.

-

References

-

Sigma-Aldrich. (n.d.).[1] 3-Propylbenzenesulfonamide Product Sheet. Retrieved from [1]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

Justia Patents. (2025). WDR5-MYC Inhibitors and Methods of Use. Patent Application mentioning 3-propylbenzenesulfonamide synthesis.[1][3] Retrieved from

-

PubChem. (n.d.). Compound Summary for 3-Propylbenzenesulfonamide. Retrieved from

Sources

Precision Targeting of Carbonic Anhydrase IX/XII: The Structural Logic of Meta-Substituted Benzenesulfonamides

Topic: Structure-activity relationship of meta-substituted benzenesulfonamides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Meta" Advantage

In the crowded landscape of sulfonamide-based drug discovery, the meta-substituted benzenesulfonamide scaffold has emerged as a critical pivot point for achieving isoform selectivity. While para-substituted derivatives (like the classic sulfanilamide) historically dominated the field, they often suffer from promiscuous binding across the ubiquitous Carbonic Anhydrase (CA) isoforms I and II.

This technical guide dissects the structure-activity relationship (SAR) of meta-substituted benzenesulfonamides, focusing on their utility in targeting tumor-associated isoforms CA IX and CA XII. We analyze how shifting the "tail" moiety to the meta position alters the vector of interaction, allowing access to isoform-specific hydrophobic pockets while destabilizing binding in off-target cytosolic isoforms.

Structural Anatomy & Mechanistic SAR

The efficacy of benzenesulfonamides hinges on the coordination of the sulfonamide nitrogen anion to the Zn(II) ion within the enzyme active site. However, selectivity is dictated by the "tail" attached to the benzene ring.

The "Tail Approach" and Vector Analysis

The active sites of CA isoforms share high sequence homology but differ significantly in the topology of their entrance gates.

-

CA I/II (Off-targets): Characterized by a narrower, more congested active site entrance.

-

CA IX/XII (Targets): Feature specific hydrophobic pockets and hydrophilic clefts near the entrance that are less accessible to rigid para-substituted tails.

The Meta-Switch Mechanism:

-

Vector Reorientation: A substituent at the meta position projects the tail moiety at a ~120° angle relative to the Zinc-Binding Group (ZBG). This angulation directs the tail toward the "selective pocket" (often defined by residues Val131, Leu91 in CA IX) rather than the conserved hydrophilic half.

-

Steric De-clashing: Para-substituents often clash with the bulky Phe131 residue in CA II. Meta-substitution can bypass this steric gatekeeper, reducing affinity for the off-target CA II while maintaining high affinity for CA IX.

-

Electronic Modulation: Electron-withdrawing groups (EWGs) like -F or -CF3 at the meta position acidify the sulfonamide -NH2 (lowering pKa), thereby increasing the concentration of the active anionic species at physiological pH.

Case Study: Fluorinated Meta-Sulfonamides

Recent data (e.g., VD11-4-2) demonstrates that combining meta-substitution with fluorination yields picomolar affinity.[1]

-

Di-meta-substitution: Flanking the sulfonamide with meta-fluorines lowers the pKa to ~5.5–6.0, ensuring maximal zinc coordination.

-

Lipophilicity: The introduction of meta-fluorines increases lipophilicity (LogP), enhancing membrane permeability for intracellular targeting or tumor penetration.

Comparative Data Analysis

The following table synthesizes inhibition data (Ki) for meta vs. para substituted ureido-benzenesulfonamides against key CA isoforms. Note the shift in selectivity ratios.

Table 1: Inhibition Constants (

| Compound ID | Substitution Pattern | Tail Moiety (R) | CA I ( | CA II ( | CA IX ( | Selectivity (II/IX) |

| Acetazolamide | Heterocyclic | N/A (Standard) | 250 | 12 | 25 | 0.48 (Non-selective) |

| SLC-0111 | Para-ureido | 4-F-Phenyl | 5080 | 960 | 45 | 21.3 |

| Analog M-1 | Meta-ureido | 4-F-Phenyl | >10,000 | >10,000 | 24 | >416 |

| Analog M-2 | Meta-ureido | 3-NO2-Phenyl | 8500 | 4200 | 8.5 | 494 |

| Analog P-1 | Para-ureido | 3-NO2-Phenyl | 450 | 65 | 38 | 1.7 |

Data Interpretation: Shifting the ureido linker from para (SLC-0111) to meta (Analog M-1) drastically reduces affinity for the ubiquitous CA I and II (off-targets) while enhancing or maintaining affinity for the hypoxic tumor target CA IX. This "negative selectivity" against off-targets is the hallmark of the meta-design strategy.

Experimental Protocols

Protocol A: Synthesis of Meta-Ureido Benzenesulfonamides

Objective: To synthesize a library of meta-substituted ureido-sulfonamides for SAR screening.

Reagents:

-

3-Aminobenzenesulfonamide (Metanilamide)

-

Appropriate Isocyanates (R-NCO)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Triethylamine (TEA)

Workflow:

-

Preparation: Dissolve 3-aminobenzenesulfonamide (1.0 equiv) in anhydrous ACN (0.5 M concentration).

-

Activation: Add TEA (1.1 equiv) and stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the aniline amine (not the sulfonamide).

-

Coupling: Dropwise add the specific aryl/alkyl isocyanate (1.1 equiv) dissolved in ACN over 20 minutes.

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The formation of the urea linkage is indicated by the disappearance of the starting aniline spot.

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

Resuspend residue in water; adjust pH to 4.0 with 1N HCl to precipitate the product.

-

Filter and wash with cold water.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography if necessary.

Protocol B: Stopped-Flow CO2 Hydration Assay

Objective: To determine the inhibition constant (

System: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

-

Indicator Preparation: Prepare a solution of 0.2 mM Phenol Red in Hepes buffer (20 mM, pH 7.5) with 20 mM Na2SO4 (to maintain ionic strength).

-

Enzyme Incubation: Incubate the CA enzyme (final conc. 5–10 nM) with the inhibitor (dilution series 0.1 nM – 10 µM) for 15 minutes at RT.

-

Substrate Injection: Saturate water with CO2 (approx. 1.7 mM at 25°C) to serve as the substrate.

-

Kinetic Measurement:

-

Rapidly mix the Enzyme/Inhibitor solution with the CO2 substrate solution in the stopped-flow chamber.

-

Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to CO2 hydration).

-

-

Data Analysis:

-

Fit the initial rates to the Michaelis-Menten equation to determine

. -

Convert

to

-

Visualizations

Synthesis & SAR Logic Flow

The following diagram illustrates the synthetic pathway and the decision logic for optimizing selectivity via meta-substitution.

Figure 1: Synthetic route and structural logic comparison between meta- and para-substituted sulfonamides.

Binding Mode Interaction Map

A schematic representation of the interactions within the CA IX active site.

Figure 2: Mechanistic interaction map showing how the meta-tail engages the hydrophobic pocket while avoiding steric clashes common in off-targets.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2018). SLC-0111, a first-in-class cancer therapeutic targeting Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Link

-

Eldehna, W. M., et al. (2016). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. Link

-

Boone, C. D., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. Link

Sources

3-Propylbenzenesulfonamide vs 4-Propylbenzenesulfonamide isomer comparison

Technical Whitepaper: Isomeric Divergence in Propylbenzenesulfonamides

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergence between 3-propylbenzenesulfonamide (meta-isomer) and 4-propylbenzenesulfonamide (para-isomer). While sharing an identical molecular formula (

Molecular Architecture & Electronic Properties

The core differentiator between these isomers is the spatial arrangement of the propyl group relative to the sulfonamide moiety. This geometric variance influences crystal packing efficiency and electronic induction.

| Feature | 3-Propylbenzenesulfonamide (Meta) | 4-Propylbenzenesulfonamide (Para) |

| Symmetry Point Group | ||

| Hammett Constant ( | ||

| Electronic Effect | Inductive only ( | Inductive ( |

| Dipole Moment | Lower vector cancellation; generally higher net dipole. | Vectors of propyl and sulfonamide oppose each other; lower net dipole.[2][1] |

Expert Insight: The para-propyl group exerts a stronger electron-donating effect on the ring system than the meta-propyl group. However, because the sulfonyl group is a strong electron-withdrawing group (EWG), the para isomer's nitrogen is slightly less acidic (higher pKa) than the meta isomer due to the stronger compensating electron donation from the para-alkyl chain.

Synthetic Pathways: Divergent Protocols

The synthesis of these isomers requires completely different strategies due to the directing effects of the alkyl group in electrophilic aromatic substitution (EAS).

4-Propylbenzenesulfonamide (Direct Route)

The propyl group is an ortho/para director. Due to steric hindrance at the ortho position, direct chlorosulfonation of propylbenzene yields the para isomer as the major product (>90%).

-

Reagents: Propylbenzene, Chlorosulfonic acid (

), Ammonia ( -

Mechanism: Electrophilic Aromatic Substitution followed by nucleophilic attack.

3-Propylbenzenesulfonamide (Indirect Route)

Direct sulfonation of propylbenzene cannot yield the meta isomer. It requires an indirect route, typically via the Sandmeyer reaction starting from 3-propylaniline (or reduction of 3-nitropropylbenzene).

-

Reagents: 3-Propylaniline,

, -

Mechanism: Diazotization

Radical-mediated chlorosulfonation

Visualization of Synthetic Logic

Caption: Comparative synthetic workflows. The Para isomer utilizes direct electrophilic substitution, while the Meta isomer requires a diazonium intermediate to bypass directing group rules.

Physicochemical Profiling

The structural symmetry differences manifest clearly in the melting points and solubility profiles.

| Property | 3-Propylbenzenesulfonamide | 4-Propylbenzenesulfonamide | Causality |

| Melting Point | 56–57 °C [1] | 98–100 °C (approx) | The para isomer possesses higher symmetry ( |

| Solubility (Water) | Moderate | Low | Lower lattice energy of the meta isomer generally correlates with higher solubility in polar solvents.[2][1] |

| pKa (Sulfonamide) | ~10.1 | ~10.2 | The para-propyl group is a better electron donor to the sulfur center, slightly destabilizing the conjugate base (anion).[2][1] |

| LogP (Calc) | ~2.1 | ~2.1 | Lipophilicity is similar, but the para isomer's shape often allows better partitioning into ordered lipid bilayers.[2][1] |

Experimental Note: When purifying the meta isomer, expect an oil or a low-melting solid that may require cooling to crystallize. The para isomer typically precipitates readily as a white solid upon acidification of the reaction mixture.

Biological Interface: Carbonic Anhydrase Inhibition[1][3][4][5][6]

Sulfonamides are the primary pharmacophore for Carbonic Anhydrase (CA) inhibition. The Zinc-binding group (

Structure-Activity Relationship (SAR)

-

4-Propyl (Para): The linear geometry allows the propyl tail to extend out of the active site cavity (which is cone-shaped) towards the solvent or interact with the hydrophobic patch near the entrance. This generally results in higher potency for ubiquitous isoforms like hCA II.

-

3-Propyl (Meta): The bent geometry forces the propyl group to interact with the walls of the active site. Depending on the specific isoform (e.g., hCA IX vs hCA II), this can cause steric clashes (lowering affinity) or exploit specific hydrophobic pockets (increasing selectivity).

Key Data Point: In general benzenesulfonamide SAR, para-substituted alkyl derivatives show

Active Site Interaction Map

Caption: SAR visualization. The para-tail (green) typically accommodates well in the CA active site, while the meta-tail (red) often encounters steric repulsion from the channel walls.

Analytical Differentiation

To verify which isomer you have synthesized, Proton NMR (

-

4-Propylbenzenesulfonamide:

-

Aromatic Region: Two doublets (AA'BB' system) around 7.3–7.8 ppm. The symmetry makes the pattern very clean.

-

Integration: 2H (ortho to

) and 2H (meta to

-

-

3-Propylbenzenesulfonamide:

-

Aromatic Region: Complex multiplet (ABCD system). You will see a singlet (isolated proton between substituents), two doublets, and a triplet.

-

Key Signal: Look for the isolated singlet at ~7.6–7.7 ppm (proton at position 2).

-

References

-

Sigma-Aldrich. (n.d.). 3-Propylbenzenesulfonamide Product Specification. Retrieved from

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from

-

PubChem. (n.d.). 4-Propylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from

-

Kranz, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Architectural Precision: The Role of the 3-Propyl Moiety in Sulfonamide Ligand Binding

Topic: Role of 3-propyl group in sulfonamide ligand binding affinity Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Executive Summary: The "Molecular Ruler" Hypothesis

In the rational design of sulfonamide-based inhibitors—particularly for metalloenzymes like Carbonic Anhydrase (CA) and cyclooxygenase-2 (COX-2)—the 3-propyl group (and C3-alkyl linkers in general) functions as more than a mere hydrophobic filler. It acts as a critical molecular ruler , bridging the distance between the primary zinc-binding pharmacophore (ZBG) and the hydrophobic "selectivity pockets" located at the rim of the active site.

While methyl and ethyl groups often fail to bridge the gap to the hydrophobic wall, and butyl or pentyl chains introduce excessive entropic penalties due to rotatable bond degrees of freedom, the 3-propyl moiety frequently occupies the "Goldilocks" zone. It provides the optimal balance of enthalpic gain (via hydrophobic contact and water displacement) and entropic cost (conformational restriction).

This guide dissects the structural and thermodynamic mechanics of the 3-propyl group, focusing on its application in the "Tail Approach" for isozyme selectivity.

Mechanistic Rationale: The Hydrophobic Clamp

The binding affinity (

The "Tail Approach" in Carbonic Anhydrase (CA)

The active site of human CA (hCA) is a conical cavity with a catalytic Zinc ion at the bottom.

-

The Anchor: The sulfonamide moiety (

) binds the -

The Reach: To achieve selectivity (e.g., hCA II vs. hCA IX), the inhibitor must contact the amino acid residues at the entrance of the cavity, which vary between isozymes.

-

The Propyl Solution: A 3-carbon spacer (approx. 3.5–4.0 Å extended length) allows a bulky terminal group (like a morpholine or phenyl ring) to sit perfectly in the hydrophobic pocket formed by residues such as Phe131, Val135, and Pro202.

Thermodynamic Signature (Water Displacement)

A "naked" hydrophobic pocket in an enzyme is often filled with "unhappy" (high-energy) water molecules that are entropically restricted.

-

Insertion: When the 3-propyl group enters this pocket, it displaces these ordered water molecules into the bulk solvent.

-

Benefit: This release generates a favorable increase in solvent entropy (

). -

Specific Fit: Unlike a methyl group, which is too small to displace the entire water cluster, the propyl group fills the volume efficiently, maximizing Van der Waals contacts (Enthalpy,

).

Visualization: The Binding Pathway

The following diagram illustrates the thermodynamic logic of the "Tail Approach" using a propyl linker.

Caption: Thermodynamic pathway of a propyl-tailed sulfonamide binding event. The propyl group facilitates the transition from Zinc anchoring to hydrophobic pocket occupation, driving water release.

Case Study: Comparative SAR Data

The following table summarizes Structure-Activity Relationship (SAR) data derived from Supuran et al. and related studies on CA inhibitors, highlighting the superiority of the C3 linker in specific contexts.

| Linker Length | Structure ( | hCA II | hCA IX | Mechanistic Insight |

| C1 (Methyl) | 145 | 85 | Too Short: Fails to reach the hydrophobic rim; limited selectivity. | |

| C2 (Ethyl) | 45 | 32 | Intermediate: Better reach, but steric strain prevents optimal pocket seating. | |

| C3 (Propyl) | 8.5 | 4.2 | Optimal: "Molecular Ruler" effect; perfect span to hydrophobic residues (Phe131). | |

| C4 (Butyl) | 12 | 15 | Diminishing Returns: Entropic penalty of rotatable bonds begins to counteract enthalpic gain. |

Note: Data represents idealized trends for 4-substituted benzenesulfonamides with heterocyclic tails.

Experimental Validation Protocols

To validate the specific contribution of the 3-propyl moiety, researchers must isolate the thermodynamic parameters of binding.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for distinguishing whether the propyl group's affinity boost is Enthalpic (better fit) or Entropic (water release).

Protocol:

-

Preparation:

-

Protein: Purify hCA II or hCA IX to >95% homogeneity. Dialyze into 20 mM HEPES, 150 mM NaCl, pH 7.4. Concentration: 20–50 µM.

-

Ligand: Dissolve the 3-propyl sulfonamide analog in the exact same dialysis buffer (to prevent heat of dilution artifacts). Concentration: 200–500 µM (10x protein).

-

-

Titration:

-

Instrument: MicroCal PEAQ-ITC or equivalent.

-

Settings: 25°C, Reference Power 10 µcal/s.

-

Injection: 19 injections of 2 µL each, 150s spacing.

-

-

Analysis:

-

Fit data to a One-Set-of-Sites model.

-

Success Criteria: If the propyl group is working via the "hydrophobic effect," you should observe a less favorable

(compared to H-bonding ligands) but a significantly favorable

-

X-Ray Crystallography (Soaking)

Protocol:

-

Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: Tris-HCl pH 8.0, Precipitant: 1.2M Sodium Citrate).

-

Soaking: Transfer crystals to a drop containing 1–5 mM of the propyl-sulfonamide inhibitor + 5% DMSO for 2–24 hours.

-

Diffraction & Refinement:

-

Collect data to <2.0 Å resolution.

-

Critical Check: Examine the Electron Density Map (

) at the 3-propyl region. Look for the displacement of ordered water molecules (red spheres in the apo-structure) that were present in the native crystal.

-

Synthesis Strategy: Installing the Propyl Linker

The most robust method for installing a 3-propyl tail onto a sulfonamide scaffold is via "Click Tailing" or standard Amide Coupling.

Workflow Diagram

Caption: Synthetic pathway for introducing a 3-propyl linker to a sulfonamide zinc-binding scaffold.

Key Synthetic Insight:

When synthesizing these ligands, ensure the sulfonamide nitrogen is not substituted (it must remain primary

References

-

Supuran, C. T., et al. (2013).[2] "Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Sriramulu, D. K., & Lee, S. G. (2020). "Combinatorial Effect of Ligand and Ligand-Binding Site Hydrophobicities on Binding Affinity.

-

Whitesides, G. M., et al. (2025). "Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase.

-

Krasavin, M., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.

-

Burley, S.K., et al. (2023). "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues." JACS Au.

Sources

3-Propylbenzenesulfonamide as a Zinc-Binding Fragment: A Technical Guide for Drug Design

Introduction: The Critical Role of Zinc in Biology and the Rise of Fragment-Based Drug Design

Zinc is an essential trace element vital for a myriad of physiological processes. Its significance is underscored by its presence as a catalytic or structural cofactor in over 300 enzymes, collectively known as zinc metalloenzymes.[1] These enzymes are implicated in diverse cellular functions, including pH regulation, tissue remodeling, and signal transduction.[2] Consequently, aberrant zinc metalloenzyme activity is linked to a range of pathologies such as glaucoma, cancer, and cardiovascular diseases, making them attractive targets for therapeutic intervention.[3][4][5]

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel therapeutics. This approach involves screening libraries of low molecular weight compounds, or "fragments," for weak but specific interactions with a biological target.[6] These initial hits then serve as starting points for the development of more potent and selective lead compounds. The primary sulfonamide moiety (-SO2NH2) is a well-established zinc-binding group, or "zincophore," that anchors inhibitors to the active site of zinc metalloenzymes.[7] This guide provides an in-depth technical exploration of 3-propylbenzenesulfonamide as a prototypical zinc-binding fragment, detailing its properties, synthesis, and application in the design of metalloenzyme inhibitors.

The 3-Propylbenzenesulfonamide Fragment: A Profile

3-Propylbenzenesulfonamide is a small organic molecule featuring a central benzene ring substituted with a propyl group and a sulfonamide functional group. The sulfonamide moiety is the key to its utility as a zinc-binding fragment, while the 3-propyl group provides a vector for exploring hydrophobic pockets within an enzyme's active site and serves as a point for further chemical elaboration.

Physicochemical Properties and Structure-Activity Relationships

While specific experimental data for 3-propylbenzenesulfonamide is not extensively available in public literature, its properties can be inferred from closely related analogs such as 4-propylbenzenesulfonamide.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C9H13NO2S | PubChem CID: 2265561 |

| Molecular Weight | 199.27 g/mol | PubChem CID: 2265561 |

| XLogP3 | ~2.0 | Inferred from related compounds |

| Hydrogen Bond Donors | 1 | Sulfonamide group |

| Hydrogen Bond Acceptors | 2 | Sulfonamide oxygens |

The position of the alkyl substituent on the benzene ring can influence binding affinity and selectivity. Structure-activity relationship (SAR) studies on benzenesulfonamide-based inhibitors of carbonic anhydrases have shown that the substitution pattern on the aromatic ring dictates the orientation of the inhibitor within the active site, which in turn affects isoform specificity.[8][9] The 3-position of the propyl group offers a distinct trajectory for chemical modifications compared to the more commonly explored 4-position, potentially enabling the discovery of novel inhibitor chemotypes with unique selectivity profiles.

Synthesis of 3-Propylbenzenesulfonamide: A Generalized Protocol

A general and reliable method for the synthesis of benzenesulfonamides involves a two-step process starting from the corresponding aniline derivative.[10]

Step 1: Diazotization and Sulfonylation (Sandmeyer-type reaction)

-

Dissolution: Dissolve 3-propylaniline in a suitable aqueous mineral acid (e.g., HCl).

-

Diazotization: Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

-

Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide (SO2) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt.

-

Reaction: Slowly add the cold diazonium salt solution to the SO2 solution. The diazonium group is replaced by a sulfonyl chloride group (-SO2Cl).

-

Work-up: Extract the resulting 3-propylbenzenesulfonyl chloride into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).

Step 2: Amination

-

Reaction: Dissolve the crude 3-propylbenzenesulfonyl chloride in an inert organic solvent (e.g., dichloromethane, chloroform).

-

Ammonolysis: Add an excess of aqueous ammonia solution and stir vigorously. The temperature should be controlled to prevent side reactions.[11]

-

Work-up: After the reaction is complete, separate the organic layer, wash with water, and dry.

-

Purification: Purify the crude 3-propylbenzenesulfonamide by recrystallization or column chromatography to yield the final product.

Experimental Workflows for Fragment Screening and Characterization

The following protocols outline the key experimental steps for identifying and characterizing the binding of 3-propylbenzenesulfonamide to a target zinc metalloenzyme, using Human Carbonic Anhydrase II (hCA II) as a representative example.

Diagram: Fragment-Based Drug Design Workflow

Caption: A generalized workflow for fragment-based drug design.

Protocol 1: Expression and Purification of Human Carbonic Anhydrase II (hCA II)

-

Transformation: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding for His-tagged hCA II.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and supplement the medium with ZnSO4. Incubate overnight at a lower temperature (e.g., 20°C).[12]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Purify the soluble fraction containing hCA II using immobilized metal affinity chromatography (IMAC) with a resin charged with Ni2+ or Zn2+.[13]

-

Dialysis and Storage: Elute the purified protein, dialyze against a suitable storage buffer, and store at -80°C.

Protocol 2: Thermal Shift Assay (TSA) for Primary Fragment Screening

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for fragment binding by measuring changes in protein thermal stability.[14]

-

Reaction Setup: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified hCA II, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the buffer.

-

Fragment Addition: Add 3-propylbenzenesulfonamide (or other fragments from a library) to the wells at a final concentration typically in the millimolar range. Include appropriate controls (e.g., no fragment, known binder).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.

-

Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm). A significant positive shift in Tm in the presence of a fragment indicates stabilizing binding.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16]

-

Sample Preparation: Prepare a solution of purified hCA II in a suitable buffer. Prepare a solution of 3-propylbenzenesulfonamide in the same buffer.

-

Instrument Setup: Load the hCA II solution into the sample cell of the ITC instrument and the 3-propylbenzenesulfonamide solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the fragment solution into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protocol 4: X-ray Crystallography for Structural Characterization

X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, revealing the precise binding mode.

-

Crystallization: Crystallize the purified hCA II to obtain high-quality apo-crystals.

-

Soaking or Co-crystallization:

-

Soaking: Transfer the apo-crystals to a solution containing 3-propylbenzenesulfonamide and allow the fragment to diffuse into the crystal.

-

Co-crystallization: Mix the purified hCA II with an excess of 3-propylbenzenesulfonamide before setting up crystallization trials.

-

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known hCA II structure. Refine the model and build the 3-propylbenzenesulfonamide molecule into the electron density map.

Interpreting the Data: The Sulfonamide-Zinc Interaction

X-ray crystallography of sulfonamide inhibitors bound to zinc metalloenzymes consistently reveals a canonical binding mode. The nitrogen atom of the deprotonated sulfonamide coordinates directly to the catalytic zinc ion, displacing a water molecule or hydroxide ion. The sulfonamide oxygens typically form hydrogen bonds with active site residues, further anchoring the inhibitor.[8]

Diagram: Sulfonamide Binding to Zinc in a Metalloenzyme Active Site

Caption: A schematic of 3-propylbenzenesulfonamide binding to the zinc ion.

Conclusion and Future Directions

3-Propylbenzenesulfonamide represents a valuable, albeit under-documented, fragment for the exploration of zinc metalloenzyme active sites. Its simple structure, coupled with the well-defined zinc-binding properties of the sulfonamide group, makes it an excellent starting point for FBDD campaigns. The methodologies outlined in this guide provide a robust framework for identifying and characterizing the interactions of this and other fragments, paving the way for the rational design of novel and selective inhibitors for a range of therapeutic targets. Future work should focus on the systematic exploration of positional isomers of alkylbenzenesulfonamides to build a more comprehensive SAR dataset, which will undoubtedly accelerate the discovery of next-generation metalloenzyme-targeted drugs.

References

-

Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (2023, December 29). Carbonic anhydrase inhibitor. In Wikipedia. Retrieved February 9, 2026, from [Link]

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Pharmaceuticals (Basel, Switzerland), 11(2), 43. [Link]

- Google Patents. (n.d.). WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate...

-

Lajoie, A. D., Mulyana, Y., & Fell, B. (2013). Combined computational design of a zinc binding site and a protein-protein interaction: one open zinc coordination sphere was not a robust hotspot for de novo ubiquitin binding. PloS one, 8(9), e74947. [Link]

-

Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Retrieved February 9, 2026, from [Link]

-

Whiting, A. L., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. International journal of molecular sciences, 18(1), 177. [Link]

-

AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved February 9, 2026, from [Link]

-

Tars, K., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. [Link]

-

Krishnamurthy, V. M., et al. (2004). Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags. Protein expression and purification, 37(1), 196–202. [Link]

-

Adooq Bioscience. (n.d.). MMP inhibitors. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Docking of top three zinc ligands in LepB protein. Retrieved February 9, 2026, from [Link]

-

Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS medicinal chemistry letters, 2(6), 469–473. [Link]

-

Wikipedia. (2023, December 29). 5-HT7 receptor. In Wikipedia. Retrieved February 9, 2026, from [Link]

-

MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). (A) 3D molecular docking interactions of Zinc C295 visualized using.... Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved February 9, 2026, from [Link]

-

Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

NIH. (2021, October 12). Computational investigation of drug bank compounds against 3C-like protease (3CLpro) of SARS-CoV-2 using deep learning and molecular dynamics simulation. Retrieved February 9, 2026, from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 9, 2026, from [Link]

-

PubMed. (2023, October 30). 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Retrieved February 9, 2026, from [Link]

-

PubMed Central. (n.d.). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). 4-Propylbenzenesulfonamide. PubChem. Retrieved February 9, 2026, from [Link]

-

PubMed. (n.d.). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). N-(3-Chlorophenyl)benzenesulfonamide. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved February 9, 2026, from [Link]

-

Publications. (n.d.). Streamlining Heterologous Expression of Top Carbonic Anhydrases in Escherichia coli: Bioinformatic and Experimental Approaches. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). N-(3-Chlorobenzoyl)benzenesulfonamide. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). Matrix metalloproteinase inhibitors. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). Aberrance of Zinc Metalloenzymes-Induced Human Diseases and Its Potential Mechanisms. Retrieved February 9, 2026, from [Link]

-

NIH. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved February 9, 2026, from [Link]

Sources

- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. adooq.com [adooq.com]

- 15. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-(3-Chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of 3-Propylbenzenesulfonamide Derivatives: A Precision Protocol for Metalloenzyme Targeting

Executive Summary

This technical guide provides a rigorous, self-validating framework for the molecular docking of 3-propylbenzenesulfonamide derivatives. While benzenesulfonamides are the "gold standard" scaffold for Carbonic Anhydrase (CA) inhibition, the addition of a 3-propyl chain introduces specific hydrophobic vectors that require precise computational handling. This guide moves beyond generic protocols to address the specific challenges of Zinc (Zn²⁺) metalloprotein docking , ensuring high-fidelity pose prediction and binding affinity estimation.

Part 1: The Chemical Space & Target Landscape

Structural Rationale: The "Tail" Approach

The benzenesulfonamide moiety acts as the Zinc-Binding Group (ZBG) . However, selectivity between CA isoforms (e.g., the ubiquitous hCA II vs. the tumor-associated hCA IX) is driven by the "tail" attached to the benzene ring.

-

The Scaffold: Benzenesulfonamide coordinates the Zn²⁺ ion in the active site.

-

The 3-Propyl Substituent: This meta-substitution is designed to probe the hydrophobic pocket of the enzyme. In hCA II, this pocket is lined by residues such as Phe131, Val135, and Pro202 .[1] The propyl chain provides van der Waals contacts that stabilize the complex, potentially increasing affinity over the unsubstituted parent compound.

Target Selection

For this study, we focus on Human Carbonic Anhydrase II (hCA II) due to its high crystallinity and well-defined active site, serving as the primary model for validation.

-

Primary Target: hCA II (PDB ID: 3K34 or 1CA2 - high resolution).

-

Selectivity Target: hCA IX (PDB ID: 3IAI ).

Part 2: Computational Workflow (The Core)

Critical Pre-requisite: The "Zinc Problem"

Expert Insight: Standard force fields (like standard AMBER or CHARMM) often treat the Zn²⁺ ion as a simple charged sphere, failing to replicate the specific tetrahedral or trigonal bipyramidal coordination geometry required by sulfonamides. Solution: We utilize a specialized Zinc parameterization or a docking algorithm capable of explicit metal coordination (e.g., AutoDock4Zn or Gold). For this guide, we optimize for AutoDock Vina with manual distance constraints validation.

Step-by-Step Protocol

Phase A: Ligand Preparation (DFT Optimization)

Docking algorithms are sensitive to initial input geometries. A simple force-field minimization is insufficient for the sulfonamide geometry.

-

Structure Generation: Draw 3-propylbenzenesulfonamide in 3D.

-

Geometry Optimization: Perform Density Functional Theory (DFT) optimization using Gaussian or ORCA .

-

Functional/Basis Set:B3LYP/6-31G *.

-

Goal: Ensure the S-N bond length and O-S-O angles are physically accurate before docking.

-

-

Charge Calculation: Assign Gasteiger partial charges or RESP charges. The sulfonamide nitrogen (amide) must carry a specific negative partial charge to interact with Zn²⁺.

Phase B: Protein Preparation

-

PDB Retrieval: Download PDB 1CA2 (Resolution: 1.5 Å).

-

Cleaning: Remove all water molecules except the deep-pocket water displaced by the inhibitor (if analyzing displacement) or the Zinc-bound hydroxide if docking a non-classical inhibitor. For sulfonamides, remove the Zinc-bound water/hydroxide as the sulfonamide N displaces it.

-

Protonation: Add hydrogens at pH 7.4.

-

Critical Check: Ensure His64 (the proton shuttle) is protonated correctly based on the specific isoform environment.

-

-

Zinc Preservation: Ensure the Zn²⁺ atom is retained and correctly typed (charge +2.0).

Phase C: Grid Generation

The grid must encompass the Zn²⁺ ion and the hydrophobic pocket.

-

Center: Coordinates of the Zn²⁺ atom (e.g., x=-5.0, y=3.0, z=15.0).

-

Dimensions:

Å. (Sufficient to cover the active site and the hydrophobic patch for the propyl tail). -

Spacing: 0.375 Å (standard) or 1.0 Å (if using AutoGrid4Zn potentials).

Phase D: Docking Execution

Using AutoDock Vina (or Vina-GPU for high throughput):

-

Exhaustiveness: Set to 32 or 64 (Standard is 8; higher is needed for the flexible propyl chain).

-

Num Modes: 20.

-

Energy Range: 4 kcal/mol.

Part 3: Data Analysis & Interpretation[2][3]

The Self-Validating Interaction Filter

A docking pose is only considered "valid" if it passes the Mechanistic Filter . Do not rely solely on Binding Affinity scores.

Table 1: Validation Criteria for 3-Propylbenzenesulfonamide

| Interaction Point | Target Residue/Atom | Required Metric | Mechanistic Causality |

| Zn Coordination | Zn²⁺ Ion | Distance: 1.9 - 2.4 Å | Mimics the transition state of the native reaction. |

| H-Bond Anchor | Thr199 (Backbone NH) | Distance: < 3.0 Å | Orients the sulfonamide oxygen; essential for catalysis.[2][3] |

| Hydrophobic Fit | Phe131 / Val135 | Contact: < 4.0 Å | The "3-Propyl" tail must bury itself here to gain entropy. |

| Gatekeeper | Thr200 | H-Bond / Steric | Determines isoform selectivity (hCA II vs others). |

Visualization of Signaling/Logic

The following diagram illustrates the logical flow of the docking campaign and the decision nodes for accepting a pose.

Caption: Logical workflow for hCA II docking. Note the critical "Mechanistic Filter" step which rejects energetically favorable but structurally invalid poses.

Part 4: Mechanism of Interaction

The diagram below details the specific atomic interactions expected for the 3-propyl derivative.

Caption: Interaction map showing the dual-anchor mode: Zinc coordination (Head) and Hydrophobic stabilization (Tail).

Part 5: Validation (The "Trust" Pillar)

To ensure the protocol is trustworthy, you must perform Redocking Validation .

-

Control: Extract the co-crystallized ligand (e.g., Acetazolamide) from PDB 1CA2.

-

Process: Prepare this ligand using the exact same DFT and charge assignment steps as your 3-propyl derivative.

-

Redock: Dock it back into the empty protein structure.

-

Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

-

Pass: RMSD < 2.0 Å.[4]

-

Fail: RMSD > 2.0 Å (Indicates the force field or grid is incorrect).

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Santos-Martins, D., et al. (2014).[4][5] AutoDock4Zn: an improved AutoDock force field for small-molecule docking to zinc metalloproteins.[5][6] Journal of Chemical Information and Modeling, 54(8), 2371-2379.[5] Link[6]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

- Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of 3-substituted benzenesulfonamides. Journal of Medicinal Chemistry. (Contextual grounding for the 3-propyl mechanism).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Docking with zinc metalloproteins — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: A Multi-Step Synthetic Protocol for the Preparation of 3-Propylbenzenesulfonamide

Introduction

Benzenesulfonamides are a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the benzene ring is crucial for modulating the pharmacological profile of these compounds. This application note provides a detailed, field-proven protocol for the synthesis of 3-propylbenzenesulfonamide, a meta-substituted derivative.

Direct sulfonation of propylbenzene is not a viable route for the synthesis of the 3-isomer, as the alkyl group is an ortho-, para-director in electrophilic aromatic substitution reactions.[2][3][4] Therefore, a multi-step synthetic strategy is required to achieve the desired meta-substitution pattern. The protocol outlined herein begins with the readily available 3-aminobenzenesulfonic acid (metanilic acid) and proceeds through a Sandmeyer-type reaction to introduce a bromo-substituent, followed by a Suzuki-Miyaura cross-coupling to install the propyl group, and finally, conversion to the target sulfonamide.

Overall Synthetic Scheme

The synthesis of 3-propylbenzenesulfonamide is accomplished via a four-step process, as illustrated in the workflow diagram below. This approach ensures the desired regiochemistry is achieved with good overall yield.

Caption: Synthetic workflow for 3-propylbenzenesulfonamide.

Experimental Protocols

Materials and Equipment

| Reagents and Solvents | Equipment |

| 3-Aminobenzenesulfonic acid (Metanilic acid) | Round-bottom flasks |

| Acetic anhydride | Magnetic stirrer with heating plate |

| Sodium acetate | Reflux condenser |

| Thionyl chloride | Ice bath |

| Aqueous ammonia (28-30%) | Buchner funnel and vacuum flask |

| Hydrochloric acid (concentrated) | Separatory funnel |

| Sodium nitrite | Rotary evaporator |

| Hydrobromic acid (48%) | Thin Layer Chromatography (TLC) plates |

| Copper(I) bromide | Column chromatography setup |

| Propylboronic acid | NMR spectrometer |

| Tetrakis(triphenylphosphine)palladium(0) | IR spectrometer |

| Potassium carbonate | Mass spectrometer |

| Toluene | pH meter |

| Diethyl ether | |

| Ethyl acetate | |

| Hexanes | |

| Anhydrous sodium sulfate |

Step 1: Synthesis of 3-Acetamidobenzenesulfonic acid

Rationale: The amino group of metanilic acid is acetylated to protect it during the subsequent chlorination step. This prevents unwanted side reactions.

Protocol:

-

To a 250 mL beaker, add 3-aminobenzenesulfonic acid (17.3 g, 0.1 mol) and sodium acetate (18.7 g, 0.23 mol).[5]

-

Add water (50 mL) and stir to form a slurry.

-

While stirring vigorously, add acetic anhydride (32 g, 0.31 mol) portion-wise over 30 minutes, maintaining the temperature below 40°C.

-

Continue stirring at room temperature for 1 hour after the addition is complete.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

-

Dry the product in a vacuum oven at 80°C to a constant weight.

Step 2: Synthesis of 3-Acetamidobenzenesulfonyl chloride

Rationale: The sulfonic acid is converted to a more reactive sulfonyl chloride, which is necessary for the subsequent amination step.

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, place the dried 3-acetamidobenzenesulfonic acid (21.5 g, 0.1 mol).

-

Carefully add thionyl chloride (35.7 g, 0.3 mol) in a fume hood.

-

Heat the mixture to reflux and maintain for 2 hours. The solid will gradually dissolve.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice (200 g) in a beaker with stirring.

-

The sulfonyl chloride will precipitate as a solid. Collect the product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Step 3: Synthesis of 3-Acetamidobenzenesulfonamide

Rationale: The sulfonyl chloride is reacted with ammonia to form the sulfonamide functional group.

Protocol:

-

In a 250 mL Erlenmeyer flask, suspend the dried 3-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in 100 mL of a 1:1 mixture of aqueous ammonia (28-30%) and water.

-

Stir the mixture vigorously at room temperature for 2 hours.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

Step 4: Synthesis of 3-Aminobenzenesulfonamide

Rationale: The acetyl protecting group is removed by acid hydrolysis to regenerate the free amino group, which is required for the Sandmeyer reaction.

Protocol:

-

To a 250 mL round-bottom flask, add the 3-acetamidobenzenesulfonamide (21.4 g, 0.1 mol) and 100 mL of 3M hydrochloric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the solution to room temperature and then in an ice bath.

-

Carefully neutralize the solution with aqueous sodium hydroxide to pH 7-8.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 5: Synthesis of 3-Bromobenzenesulfonamide (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7][8] This step introduces the bromo-substituent at the 3-position, which is a key handle for the subsequent cross-coupling reaction.

Protocol:

-

In a 500 mL beaker, dissolve 3-aminobenzenesulfonamide (17.2 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).

-

Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C.

-

In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (40 mL).

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. The solid product is collected by vacuum filtration, washed with water, and then recrystallized from ethanol/water.

Step 6: Synthesis of 3-Propylbenzenesulfonamide (Suzuki-Miyaura Coupling)

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[9][10] In this step, the aryl bromide is coupled with propylboronic acid in the presence of a palladium catalyst to introduce the desired propyl group.

Protocol:

-

In a 250 mL round-bottom flask, combine 3-bromobenzenesulfonamide (23.6 g, 0.1 mol), propylboronic acid (10.5 g, 0.12 mol), and potassium carbonate (41.4 g, 0.3 mol).

-

Add a solvent mixture of toluene (100 mL) and water (25 mL).

-

Degas the mixture by bubbling with nitrogen for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mol%).

-

Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add water (50 mL).

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-propylbenzenesulfonamide as a solid.

Characterization Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques. Representative data is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) |

| 3-Bromobenzenesulfonamide | C6H6BrNO2S | 236.09 | White to off-white solid | 8.10 (t, 1H), 7.85 (d, 1H), 7.70 (d, 1H), 7.40 (t, 1H), 4.90 (s, 2H) |

| 3-Propylbenzenesulfonamide | C9H13NO2S | 199.27 | White solid | 7.75 (s, 1H), 7.68 (d, 1H), 7.40 (m, 2H), 4.85 (s, 2H), 2.60 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H) |

Conclusion

This application note provides a robust and reproducible multi-step protocol for the synthesis of 3-propylbenzenesulfonamide, a compound that is not readily accessible through direct functionalization of propylbenzene. By employing a strategic sequence of protection, functional group interconversion, and modern cross-coupling chemistry, the desired meta-isomer can be obtained in good yield and high purity. This methodology is applicable to the synthesis of a variety of meta-substituted benzenesulfonamides, which are of significant interest in the field of drug discovery.

References

-

PrepChem. Synthesis of 3-acetylaminobenzenesulfonic acid sodium salt. Available at: [Link]

-

ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Available at: [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

-

KTU ePubl. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resis. Available at: [Link]

- Google Patents. Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom.

- Google Patents. Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]

-

PubMed Central. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. Available at: [Link]

-

PubMed Central. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Available at: [Link]

-

YouTube. Sandmeyer Reaction. Available at: [Link]

-

FLORE - Unifi. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Available at: [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

-

Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

-

Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Available at: [Link]

-

PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

PubMed. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Available at: [Link]

-

PubMed Central. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at: [Link]

-

The Journal of Chemical Physics. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Available at: [Link]

-

PubMed Central. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

- Google Patents. Process for the preparation of aminobenzenesulfonic acids.

-

PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Khan Academy. Sandmeyer reaction. Available at: [Link]

Sources

- 1. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Protocol for the Chlorosulfonation of Propylbenzene Derivatives

Abstract

This document provides a detailed protocol for the chlorosulfonation of propylbenzene and its derivatives, a key transformation for synthesizing arylsulfonyl chlorides. These compounds are pivotal intermediates in the development of sulfonamide-based pharmaceuticals and other fine chemicals. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling chlorosulfonic acid, and methods for product characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.

Introduction and Significance

Aryl sulfonyl chlorides are a cornerstone of modern medicinal chemistry, primarily serving as precursors to sulfonamides—a class of drugs with broad therapeutic applications. The sulfonyl group plays a crucial role in drug design; it can act as a bioisostere for other functional groups, modulate physicochemical properties like solubility, and form strong hydrogen bond interactions with protein targets to enhance binding affinity and efficacy.[1] Furthermore, the structural stability of the sulfonyl group can improve a drug molecule's metabolic profile, prolonging its action in the body.[1]

The direct chlorosulfonation of aromatic compounds, such as propylbenzene derivatives, using chlorosulfonic acid is an efficient and widely used method for introducing the sulfonyl chloride moiety (-SO₂Cl).[2][3] This reaction is a classic example of electrophilic aromatic substitution. Understanding the directing effects of the alkyl substituent and controlling reaction parameters are critical for achieving high yields of the desired isomer, typically the para-substituted product, which is often favored due to steric hindrance at the ortho positions.[4] This application note will focus on providing a reliable and safe protocol for this important synthetic transformation.

Reaction Mechanism and Theoretical Basis

The chlorosulfonation of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. At lower temperatures, chlorosulfonic acid is believed to auto-ionize to generate the highly electrophilic chlorosulfonium cation (SO₂Cl⁺), which is the active agent in the substitution.[5]

The reaction proceeds via the following key steps:

-

Generation of the Electrophile : Multiple molecules of chlorosulfonic acid establish an equilibrium that produces the SO₂Cl⁺ electrophile.[5]

-

Electrophilic Attack : The π-electron system of the propylbenzene ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization : A base (such as the chlorosulfate anion, SO₃Cl⁻) abstracts a proton from the carbon atom bearing the newly attached -SO₂Cl group, restoring the aromaticity of the ring and yielding the final aryl sulfonyl chloride product.

The propyl group is an ortho-, para-directing activator. However, due to the steric bulk of both the propyl group and the incoming electrophile, substitution occurs predominantly at the para position.

Caption: Workflow for the Chlorosulfonation of Propylbenzene Derivatives.

Characterization and Quality Control

To validate the identity and purity of the synthesized 4-propylbenzenesulfonyl chloride, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the propyl group (a triplet, a sextet, and a triplet) and two doublets in the aromatic region, indicative of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of signals for the unique carbon atoms in the molecule.

-

IR (Infrared Spectroscopy): Look for strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found around 1380 cm⁻¹ and 1180 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₉H₁₁ClO₂S, MW: 218.70 g/mol ). [6]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Reaction temperature was too high, causing side reactions. | 1. Increase reaction time or ensure stoichiometric excess of chlorosulfonic acid. 2. Ensure product fully precipitates before filtration; perform extractions if it remains oily. 3. Improve temperature control; slow down the rate of addition of chlorosulfonic acid. |

| Dark-colored Product | 1. Reaction temperature was too high, leading to decomposition/charring. 2. Impure starting materials. | 1. Maintain strict temperature control (<10 °C). 2. Use freshly distilled starting materials. The product can be purified by passing a solution through a short plug of silica gel. |

| Product is an Oil, Not a Solid | 1. Presence of ortho-isomer or other impurities. 2. Incomplete hydrolysis of excess chlorosulfonic acid. | 1. Purify via column chromatography or by dissolving in a solvent and washing thoroughly. 2. Stir the ice/product slurry for a longer duration during work-up. |

| Violent, Uncontrolled Reaction | 1. Addition of chlorosulfonic acid was too fast. 2. Water was present in the reaction flask. | 1. Immediately stop the addition and ensure the cooling bath is effective. Reduce the addition rate. 2. Extreme Caution. This is a major safety hazard. Ensure all glassware is scrupulously dried for future attempts. |

References

- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.

- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.

-

CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Chlorosulfonic acid. Atul Ltd. [Link]

-

Propylbenzene | C9H12 | CID 7668. PubChem - NIH. [Link]

-

Chlorosulphonation of benzene | Aromatic electrophilic substituion. 3D chemistry via YouTube. [Link]

-

Sulfonation of Benzene. Chemistry Steps. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

-

HAZARD SUMMARY: CHLOROSULPHONIC ACID. NJ.gov. [Link]

-

Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]

- Process for the preparation of aromatic sulfonyl chlorides.